molecular formula C11H15NO3 B1209477 Carbamic acid, (4-methoxyphenyl)-, 1-methylethyl ester CAS No. 85221-16-5

Carbamic acid, (4-methoxyphenyl)-, 1-methylethyl ester

Cat. No.: B1209477
CAS No.: 85221-16-5
M. Wt: 209.24 g/mol
InChI Key: CBGPYPHIFVEQTQ-UHFFFAOYSA-N
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Description

It is a white crystalline solid that is commonly used in medical, environmental, and industrial research.

Synthetic Routes and Reaction Conditions:

    One-Pot Reaction: A common method involves the reaction of carbonylimidazolide in water with a nucleophile.

    Aryl Isocyanates Synthesis: In this method, a carbamic acid intermediate, derived from the arylamine starting material and carbon dioxide in the presence of DBU, is dehydrated by activated sulfonium reagents to generate the corresponding isocyanate.

Industrial Production Methods:

    Direct Conversion of Low-Concentration Carbon Dioxide: Using silicon tetramethoxide as a nonmetallic regenerable reagent and DBU as a carbon dioxide capture agent and catalyst, low-concentration carbon dioxide can be directly converted into carbamates.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols.

Major Products Formed:

    Oxidation: Formation of corresponding phenolic compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

Carbamic acid, (4-methoxyphenyl)-, 1-methylethyl ester is widely used in various fields:

    Chemistry: As an intermediate in organic synthesis and in the preparation of other carbamate compounds.

    Biology: Used in the study of enzyme inhibition and as a model compound in biochemical research.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as a prodrug or in drug delivery systems.

    Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. It interacts with the active sites of enzymes, leading to the formation of stable enzyme-inhibitor complexes. This interaction disrupts the normal catalytic activity of the enzyme, thereby inhibiting its function. The molecular targets and pathways involved include various hydrolases and transferases, which play crucial roles in metabolic processes.

Comparison with Similar Compounds

  • Methyl 4-methoxyphenylcarbamate
  • Ethyl 4-methoxyphenylcarbamate
  • Propyl 4-methoxyphenylcarbamate

Comparison:

  • Uniqueness: Carbamic acid, (4-methoxyphenyl)-, 1-methylethyl ester is unique due to its specific ester group, which imparts distinct physicochemical properties such as solubility and reactivity. Compared to its methyl and ethyl counterparts, the isopropyl ester exhibits different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications in drug development and industrial processes.

Biological Activity

Carbamic acid, (4-methoxyphenyl)-, 1-methylethyl ester, commonly referred to as isopropyl 4-methoxyphenylcarbamate, is a compound of significant interest in various fields including chemistry, biology, and medicine. This article provides an in-depth exploration of its biological activity, mechanisms of action, and applications.

Overview of the Compound

Carbamic acid esters are widely recognized for their diverse biological activities. The specific structure of isopropyl 4-methoxyphenylcarbamate contributes to its unique properties and potential applications in pharmacology and agrochemicals.

The primary mechanism through which isopropyl 4-methoxyphenylcarbamate exerts its biological effects is through enzyme inhibition . This compound interacts with the active sites of various enzymes, forming stable enzyme-inhibitor complexes that disrupt normal catalytic activity. The main targets include:

  • Hydrolases : Enzymes that catalyze the hydrolysis of chemical bonds.
  • Transferases : Enzymes that facilitate the transfer of functional groups from one molecule to another.

This inhibition can lead to significant alterations in metabolic processes within organisms, making it a valuable tool in biochemical research and potential therapeutic applications.

Enzyme Inhibition Studies

Research has demonstrated that isopropyl 4-methoxyphenylcarbamate serves as a model compound for studying enzyme inhibition. Its ability to inhibit specific enzymes makes it a candidate for further investigation in drug development. For instance, studies have shown its effectiveness in inhibiting certain lipoxygenases, which are involved in inflammatory processes .

Potential Pharmaceutical Applications

The compound has been explored for its potential as a prodrug or in drug delivery systems . Its unique structure allows for modifications that can enhance bioavailability and therapeutic efficacy. Additionally, it has been investigated for use in pharmaceuticals targeting various diseases due to its favorable pharmacokinetic properties.

Comparative Analysis with Similar Compounds

To understand the unique properties of isopropyl 4-methoxyphenylcarbamate, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeBiological ActivityUnique Features
Methyl 4-methoxyphenylcarbamateMethyl EsterModerate enzyme inhibitionLower hydrophobicity compared to isopropyl
Ethyl 4-methoxyphenylcarbamateEthyl EsterSimilar enzyme inhibitionHigher volatility
Isopropyl 4-methoxyphenylcarbamateIsopropyl EsterStronger enzyme inhibitionEnhanced stability and bioavailability

This table illustrates how the specific ester group in isopropyl 4-methoxyphenylcarbamate imparts distinct physicochemical properties that influence its biological activity and suitability for various applications .

Case Studies

  • Enzyme Inhibition Experiment : A study investigated the inhibitory effects of isopropyl 4-methoxyphenylcarbamate on rabbit lipoxygenase (ALOX15). Results indicated that this compound exhibited significant inhibitory potency with an IC50 value indicating effective binding at the enzyme's active site .
  • Pharmacological Research : In another study focused on drug development, researchers evaluated the compound's potential as an anti-inflammatory agent by assessing its effects on cytokine production in cell cultures. The findings suggested promising results that warrant further exploration in clinical settings .

Properties

IUPAC Name

propan-2-yl N-(4-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8(2)15-11(13)12-9-4-6-10(14-3)7-5-9/h4-8H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGPYPHIFVEQTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401005685
Record name Propan-2-yl (4-methoxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401005685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85221-16-5
Record name Carbamic acid, (4-methoxyphenyl)-, 1-methylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085221165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propan-2-yl (4-methoxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401005685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOPROPYL N-(4-METHOXYPHENYL)CARBAMATE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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